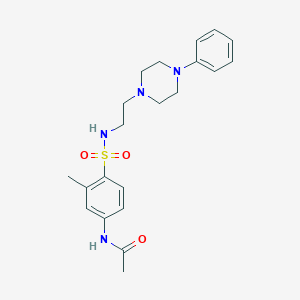

N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electronic and Biological Interactions

A study by Bharathy et al. (2021) explored the structural parameters, electron behavior, wave function, and biological properties of a closely related compound, N-[4-(Ethylsulfamoyl)phenyl]acetamide. The research utilized the Gaussian 16 W DFT tool to investigate these properties in various solvents. Molecular docking analysis was conducted to determine the compound's antifungal and cancer activities, highlighting its potential application in drug development (Bharathy et al., 2021).

Antioxidant Activity

Nayak et al. (2014) synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and evaluated its antioxidant, analgesic, and anti-inflammatory activities. The compound exhibited significant DPPH radical scavenging activity, suggesting its utility as a potential antioxidant agent (Nayak et al., 2014).

Antimicrobial and Antifungal Activities

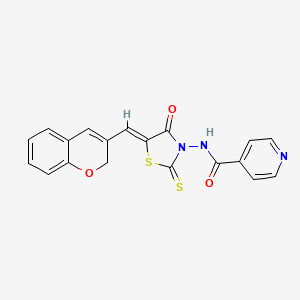

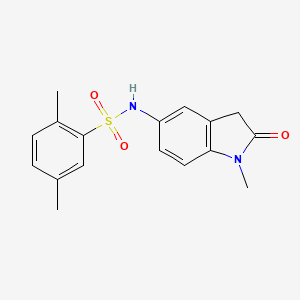

Several studies have synthesized and evaluated derivatives bearing a sulfamoyl moiety for antimicrobial and antifungal activities. Darwish et al. (2014) focused on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives incorporating a sulfamoyl group, showing promising antimicrobial results (Darwish et al., 2014). Similarly, Baviskar et al. (2013) synthesized thiazolidin-4-one derivatives as potential antimicrobial agents, emphasizing the importance of sulfamoyl derivatives in developing new antimicrobial compounds (Baviskar et al., 2013).

Synthesis and Characterization

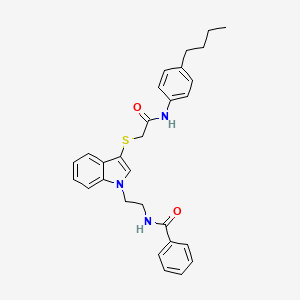

Research by Jing (2010) involved the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, highlighting the process of creating and characterizing novel compounds for further biological evaluation (Jing, 2010).

Mécanisme D'action

Target of Action

The primary target of N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

This compound: interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, increasing the concentration of this neurotransmitter at the synapse, which can lead to prolonged neuron excitation .

Biochemical Pathways

The action of This compound primarily affects the cholinergic pathways. By inhibiting AChE, the compound increases the availability of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. This can have downstream effects on various cognitive processes, potentially alleviating symptoms of diseases like Alzheimer’s .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the prolongation of acetylcholine’s action at synapses. This can enhance cholinergic transmission, which may have potential therapeutic effects in conditions characterized by decreased cholinergic activity, such as Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

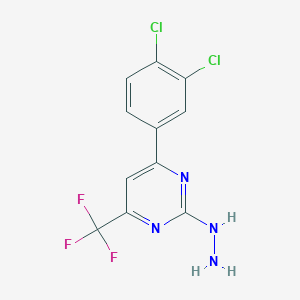

Related compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This suggests that N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide may also interact with enzymes and other proteins, potentially influencing biochemical reactions.

Cellular Effects

The cellular effects of this compound are not well-documented. Related compounds have been shown to influence cell function. For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase, which could influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to inhibit acetylcholinesterase, suggesting that this compound may also interact with biomolecules and influence gene expression .

Propriétés

IUPAC Name |

N-[3-methyl-4-[2-(4-phenylpiperazin-1-yl)ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-17-16-19(23-18(2)26)8-9-21(17)29(27,28)22-10-11-24-12-14-25(15-13-24)20-6-4-3-5-7-20/h3-9,16,22H,10-15H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTKYBUUEJBVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2561623.png)

![2-(4-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2561626.png)

![6-ethyl-4-[(1H-imidazol-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2561630.png)

![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2561631.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2561633.png)